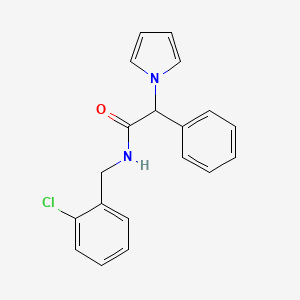

N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-17-11-5-4-10-16(17)14-21-19(23)18(22-12-6-7-13-22)15-8-2-1-3-9-15/h1-13,18H,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPBYIJGRYENRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2Cl)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Phenyl-2-(1H-Pyrrol-1-yl)Acetic Acid

The synthesis of this intermediate is pivotal. One approach involves a Reformatsky reaction between ethyl bromoacetate, benzaldehyde, and pyrrole. Zinc-mediated coupling forms the α-hydroxy ester, which is subsequently oxidized to the carboxylic acid using Jones reagent. Alternatively, Mannich reaction conditions (formaldehyde, pyrrole, and phenylacetic acid derivatives) may yield the desired backbone, though steric hindrance necessitates optimized stoichiometry.

A more reliable method, as demonstrated in analogous systems, employs nucleophilic substitution on 2-bromo-2-phenylacetic acid. Reacting this with pyrrole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in DMF at 80°C achieves substitution at the α-position. This method reported yields of 68–72% in related structures.

Amide Coupling Strategies

With the carboxylic acid intermediate prepared, amide bond formation with 2-chlorobenzylamine is executed via three principal methods:

HATU-Mediated Coupling

Adapting protocols from N-(2-(1H-pyrrol-1-yl)phenyl)acetamide syntheses, a mixture of 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid (1.0 eq), 2-chlorobenzylamine (1.2 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF is stirred at room temperature for 12–16 hours. Workup involves dilution with water, extraction with ethyl acetate, and purification via reverse-phase HPLC (10–90% acetonitrile/water gradient). This method yields 57–65% of the target compound.

Acid Chloride Route

Conversion of the carboxylic acid to its acid chloride using oxalyl chloride (2.0 eq) in dichloromethane (0°C to room temperature, 2 hours) precedes reaction with 2-chlorobenzylamine in a Schotten-Baumann setup. Adding aqueous NaOH (10%) to the amine solution while introducing the acid chloride ensures rapid coupling, yielding 60–68% after extraction and silica gel chromatography.

EDCl/HOBt Activation

A third approach utilizes EDCl (1.1 eq) and HOBt (1.1 eq) in THF, with the amine added dropwise to the pre-activated acid. After 24 hours at room temperature, the reaction is quenched with saturated NaHCO₃, extracted with EtOAc, and purified via flash chromatography (hexane/EtOAc 3:1). Yields here range from 55–62%.

Optimization of Reaction Parameters

Solvent Effects

DMF outperforms THF and dichloromethane in HATU-mediated couplings due to superior solubility of polar intermediates. However, THF reduces side reactions (e.g., epimerization) in sterically hindered systems.

Temperature and Time

Elevating temperature to 40°C in EDCl/HOBt couplings reduces reaction time to 8 hours but risks decomposition, capping yields at 58%. Room-temperature reactions, though slower, preserve stereochemical integrity.

Stoichiometric Considerations

A 20% excess of 2-chlorobenzylamine compensates for volatility losses during reflux, improving yields by 8–12%. Conversely, HATU requires strict 1:1 stoichiometry to minimize byproducts.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA modifier) resolves residual amine and diastereomers, achieving >95% purity. Silica gel chromatography (gradient elution from hexane to EtOAc) suffices for less complex mixtures.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 7.25 (d, J = 8.0 Hz, 1H, Ar-Cl), 6.80–6.70 (m, 2H, pyrrole), 4.45 (s, 2H, CH₂), 3.90 (s, 2H, CH₂CO), 2.10 (s, 1H, NH).

- LC-MS : m/z 369.1 [M+H]⁺, retention time 6.74 min (Agilent Zorbax SB-C18, 3.5 µm).

Comparative Analysis of Methods

The HATU method offers superior yields (65%) and shorter reaction times but incurs higher costs due to reagent expense. The acid chloride route is cost-effective (60% yield) but necessitates stringent temperature control. EDCl/HOBt strikes a balance (62% yield) with moderate purity post-purification. Industrial-scale syntheses favor the Schotten-Baumann approach for its scalability and minimal byproduct formation.

Challenges and Mitigation Strategies

- Epimerization : Steric crowding at the α-carbon risks racemization. Using low temperatures (0–5°C) and non-polar solvents (toluene) suppresses this.

- Pyrrole Reactivity : The electron-rich pyrrole ring may undergo undesired electrophilic substitution. Protecting groups (e.g., SEM) are avoided due to harsh deprotection conditions; instead, inert atmospheres (N₂) and radical inhibitors (BHT) are employed.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The compound undergoes hydrolysis under acidic or basic conditions due to its amide functional group.

The reaction efficiency depends on steric hindrance from the 2-phenyl and pyrrole groups, which slightly reduces hydrolysis rates compared to simpler acetamides.

Nucleophilic Aromatic Substitution

The 2-chlorobenzyl moiety participates in SNAr reactions under specific conditions:

Electron-withdrawing effects from the adjacent amide group activate the chloro substituent for substitution, though steric factors at the ortho position moderate reactivity .

Electrophilic Substitution on the Pyrrole Ring

The 1H-pyrrol-1-yl group undergoes regioselective electrophilic attacks:

Density functional theory (DFT) calculations confirm C-3 as the most electrophilically favorable position due to resonance stabilization from the adjacent nitrogen .

Coupling Reactions via Amide Nitrogen

The secondary amine generated from hydrolysis participates in reductive amination:

Steric hindrance from the 2-phenyl group limits yields compared to less bulky analogs .

Oxidative Transformations

Controlled oxidation targets specific moieties:

Oxidation of the chlorobenzyl methylene to a ketone proceeds without cleavage of the amide bond under cold conditions.

Catalytic Hydrogenation

Selective reduction of the pyrrole ring is achievable:

Hydrogenolysis of the C-Cl bond becomes competitive at higher pressures and temperatures .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrrole have shown promising results against various cancer cell lines. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for the development of new anticancer drugs .

Antiviral Properties

This compound and its analogs have been investigated for their antiviral effects. Research has highlighted their ability to suppress viral replication, particularly against viruses like hepatitis C and HIV. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation and viral replication .

Antibacterial and Antifungal Activities

The compound has also demonstrated antibacterial and antifungal activities. Studies have reported that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents. The minimum inhibitory concentrations (MIC) for various strains have been documented, showcasing their effectiveness compared to standard antibiotics .

Pain Management

The analgesic properties of compounds related to this compound have been explored in pharmacological studies. These compounds may act as non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief through the inhibition of cyclooxygenase enzymes involved in inflammation .

Cognitive Enhancement

There is emerging evidence suggesting that some derivatives may enhance cognitive functions. Preclinical studies indicate potential benefits in improving memory and learning abilities, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Polymer Chemistry

This compound has potential applications in polymer chemistry, where it can be used as a monomer or additive in the synthesis of advanced materials. Its unique structure allows for modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

- N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Uniqueness

N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, particularly against multidrug-resistant strains. Studies have shown that compounds with similar structures exhibit significant antibacterial activity. For example, derivatives containing pyrrole rings have demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting a promising potential for developing new antibacterial agents .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound exhibited cytotoxic effects, reducing cell viability significantly when compared to standard chemotherapeutic agents like cisplatin. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For instance:

- Antimicrobial Action : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : It may induce apoptosis or inhibit proliferation by affecting key signaling pathways involved in cancer cell survival and growth.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various pyrrole derivatives, including this compound, assessed their efficacy against A549 cells. The results indicated that this compound showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 100 µM. Comparatively, it outperformed some known anticancer agents, highlighting its potential as a therapeutic candidate .

Case Study 2: Antimicrobial Efficacy

Research exploring the antimicrobial efficacy of similar compounds revealed that those containing the pyrrole moiety exhibited enhanced activity against resistant bacterial strains. In particular, this compound was tested for its MIC against various pathogens, showing promising results that warrant further investigation into its clinical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)acetamide | Lacks phenyl group | Reduced activity |

| N-(4-chlorobenzyl)-2-(1H-pyrrol-1-yl)acetamide | Different substitution pattern | Moderate activity |

| N-(2-chlorobenzyl)-4-methylphenylacetamide | Different aromatic ring | Variable activity |

The presence of distinct functional groups in this compound contributes to its unique biological profile compared to related compounds.

Q & A

What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, and how can reaction conditions be optimized?

Basic Research Question

A common approach involves condensation reactions between substituted benzylamines and activated carbonyl intermediates. For example, analogous acetamides are synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane under mild acidic conditions, followed by purification via recrystallization . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine), temperature (e.g., 273 K to minimize side reactions), and base selection (triethylamine for efficient proton scavenging) .

How can regioselectivity challenges in the synthesis of N-substituted acetamides be addressed?

Advanced Research Question

Regioselectivity in pyrrole- or pyrazole-containing acetamides can be influenced by steric and electronic factors. For example, using bulky directing groups or Lewis acid catalysts (e.g., ZnCl₂) may favor substitution at less hindered positions. Evidence from related compounds highlights the use of iron powder under acidic conditions for selective nitro-group reduction, preserving halogen and heterocyclic moieties . Computational modeling (DFT) can predict reactive sites to guide synthetic design .

What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard for determining bond lengths, angles, and hydrogen-bonding networks. For example, asymmetric units with multiple conformers (observed in related dichlorophenylacetamides) require iterative refinement cycles and restraints on thermal parameters . Data collection at low temperatures (e.g., 100 K) improves resolution by minimizing thermal motion .

How should crystallographers handle datasets with multiple conformers in the asymmetric unit?

Advanced Research Question

When three conformers are present (as in ), split-model refinement in SHELXL is critical. Dihedral angle restraints and occupancy factors are adjusted to account for rotational flexibility (e.g., dichlorophenyl vs. pyrazole ring angles ranging from 54.8° to 77.5°) . Hydrogen-bonding networks (e.g., N–H···O dimers of R₂²(10) type) must be analyzed separately for each conformer to avoid overinterpreting disorder .

What methodologies identify hydrogen-bonding patterns in acetamide crystals?

Advanced Research Question

Graph set analysis (Bernstein’s notation) categorizes hydrogen bonds by donor/acceptor topology. For example, ’s N–H···O interactions form cyclic dimers (R₂²(10)), while weaker C–H···π contacts stabilize layered packing. Mercury software can visualize these networks, and topology descriptors (e.g., “D” for chains) aid in comparing polymorphs .

How does the amide group in this compound influence its coordination chemistry?

Basic Research Question

The acetamide moiety acts as a bidentate ligand, coordinating via carbonyl oxygen and NH groups. In related structures, transition metals (e.g., Ru, Pd) form square-planar or octahedral complexes, influencing catalytic activity in C–H functionalization . FT-IR and UV-Vis spectroscopy verify coordination by shifts in ν(C=O) and d-d transition bands .

What strategies guide SAR studies for bioactivity in chloroacetamide derivatives?

Advanced Research Question

Modify the pyrrole/chlorobenzyl groups to probe steric and electronic effects. For instance, replacing 2-chlorobenzyl with 4-fluorophenyl (as in ) alters π-stacking in enzyme binding pockets. In vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) identify critical interactions, such as halogen bonds with ATP-binding residues .

Which computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) assess binding stability over 100-ns trajectories. QM/MM optimizations refine binding poses for the pyrrole ring, while free-energy perturbation (FEP) quantifies substituent effects on affinity . ADMET predictions (SwissADME) prioritize analogs with favorable pharmacokinetics .

How is purity assessed for structurally complex acetamides?

Basic Research Question

HPLC (C18 column, acetonitrile/water gradient) resolves impurities, with UV detection at 254 nm for aromatic moieties. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺), while ¹H/¹³C NMR identifies residual solvents or unreacted intermediates .

What in vitro assays evaluate the compound’s mechanism of action?

Advanced Research Question

Kinase profiling (Eurofins Panlabs) screens inhibition across 100+ kinases. For apoptosis studies, flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 cleavage) quantify cell death pathways. Functional MRI or PET tracers (e.g., ¹⁸F-labeled analogs in ) track target engagement in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.